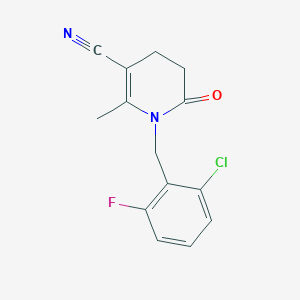

1-(2-Chloro-6-fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Übersicht

Beschreibung

1-(2-Chloro-6-fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C14H12ClFN2O and its molecular weight is 278.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(2-Chloro-6-fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile (CAS Number: 338748-74-6) is a compound with notable biological activities, particularly in the realm of antiviral and potential neuroprotective effects. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂ClFN₂O |

| Molecular Weight | 278.72 g/mol |

| Melting Point | 109-111 °C |

| Purity | ≥95% |

| CAS Number | 338748-74-6 |

Antiviral Activity

Recent studies have highlighted the compound's efficacy against HIV-1. The structure-function relationship was explored through analogs that include the 2-chloro-6-fluoro substitution. These analogs demonstrated significant antiviral activity, with some exhibiting picomolar potency against wild-type HIV-1 and clinically relevant mutants. The mechanism of action involves inhibition of the HIV-1 reverse transcriptase (RT), which is crucial for viral replication. Notably, compounds with specific stereogenic configurations showed enhanced activity, indicating that stereochemistry plays a vital role in their binding affinity and efficacy against HIV .

Neuroprotective Effects

The compound's potential as an acetylcholinesterase inhibitor (AChEI) has been investigated, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. AChEIs increase the availability of acetylcholine in synapses, enhancing cholinergic transmission. Preliminary results suggest that this compound may exhibit AChE inhibitory activity, thereby contributing to cognitive enhancement and neuroprotection .

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Viral Enzymes : The compound inhibits HIV replication by targeting reverse transcriptase.

- Acetylcholinesterase Inhibition : By inhibiting AChE, it potentially increases acetylcholine levels, which may improve cognitive functions.

- Stereoselectivity : The stereochemical configuration impacts binding affinity and biological activity, as seen in various analogs .

Study on HIV Inhibition

In a comparative study involving various derivatives of the compound, researchers found that specific substitutions at the C5 and C6 positions significantly enhanced antiviral activity against HIV strains. The most potent derivatives exhibited a correlation between their stereochemistry and inhibitory efficacy on HIV reverse transcriptase assays .

Neuroprotective Study

In another investigation focused on neuroprotection, the compound was tested alongside standard AChE inhibitors in animal models. Results indicated that it not only inhibited AChE activity but also provided neuroprotective effects by reducing oxidative stress markers in neuronal cells .

Wissenschaftliche Forschungsanwendungen

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

| Activity Type | Description |

|---|---|

| Antiviral | Potential as an inhibitor of HIV integrase, reducing viral replication rates in vitro. |

| Antitumor | Demonstrated effectiveness as a Met kinase inhibitor in preclinical models. |

| Antimicrobial | Exhibits significant activity against Gram-positive bacteria and potential antifungal properties. |

Antiviral Research

Research has shown that derivatives of this compound can effectively inhibit HIV integrase. For instance, a study indicated that compounds with similar structures led to reduced viral loads in infected cell cultures. This suggests potential for developing antiviral therapies targeting HIV.

Cancer Treatment

The compound has been evaluated for its antitumor properties, particularly as an inhibitor of specific kinases involved in cancer cell proliferation. In preclinical studies, certain analogs demonstrated significant tumor stasis in xenograft models of human gastric carcinoma after oral administration. This highlights its potential role in cancer therapeutics.

Antimicrobial Studies

The structural characteristics of the compound contribute to its antimicrobial properties. Studies on related dihydropyridine derivatives have revealed promising antibacterial and antifungal activities. Some compounds outperformed established antibiotics in efficacy tests against various bacterial strains.

Integrase Inhibition

A study focusing on compounds structurally related to 1-(2-Chloro-6-fluorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile showed effective inhibition of HIV integrase, leading to decreased viral replication rates in vitro.

Antitumor Efficacy

In a preclinical model involving human gastric carcinoma xenografts, a derivative of the compound demonstrated remarkable antitumor activity by targeting Met kinases, resulting in complete tumor stasis following treatment.

Antimicrobial Evaluation

Research on similar dihydropyridine derivatives indicated strong antibacterial properties against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were notably low, suggesting high bactericidal effectiveness.

Eigenschaften

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O/c1-9-10(7-17)5-6-14(19)18(9)8-11-12(15)3-2-4-13(11)16/h2-4H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVNNMCCGQOFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(=O)N1CC2=C(C=CC=C2Cl)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101119788 | |

| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101119788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338748-74-6 | |

| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338748-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101119788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.